2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine is an organic compound that features a pyrimidine ring substituted with a difluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of 2-aminopyrimidine with 1,1,2,2-tetrafluoroethane. The reaction proceeds under controlled conditions to yield the desired product. The process can be summarized as follows:
Starting Materials: 2-aminopyrimidine and 1,1,2,2-tetrafluoroethane.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoroethylamine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2-Difluoro-2-(pyrimidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine is unique due to the presence of both the difluoroethylamine group and the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H7F2N3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2,2-difluoro-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C6H7F2N3/c7-5(8)4(9)6-10-2-1-3-11-6/h1-5H,9H2 |
InChI Key |
CBNAARMVHDELBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.